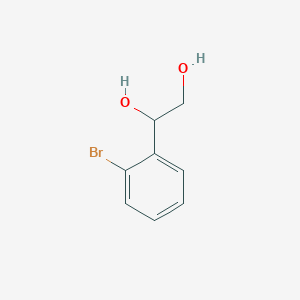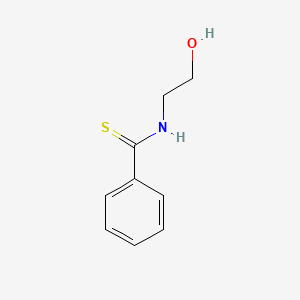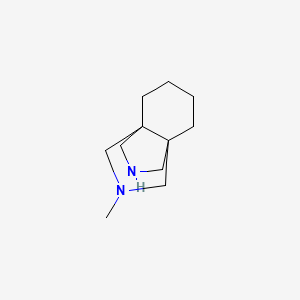
1,2-Ethanediol, 1-(2-bromofenil)-
Descripción general
Descripción
1,2-Ethanediol, 1-(2-bromophenyl)- is a useful research compound. Its molecular formula is C8H9BrO2 and its molecular weight is 217.062. The purity is usually 95%.
BenchChem offers high-quality 1,2-Ethanediol, 1-(2-bromophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Ethanediol, 1-(2-bromophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- 1,2-Ethanediol y sus derivados se utilizan como fluidos de transferencia de calor debido a sus altos puntos de ebullición y bajos puntos de congelación. Se emplean en sistemas de refrigeración, refrigeración y aplicaciones termosolares .
- Los investigadores utilizan 1,2-Ethanediol, 1-(2-bromofenil)- como un bloque de construcción para sintetizar compuestos farmacéuticos. Sus grupos funcionales permiten diversas modificaciones químicas, lo que lo hace valioso en el desarrollo de fármacos .
- El compuesto sirve como un monómero en reacciones de polimerización. Al incorporarlo en cadenas de polímeros, los científicos crean materiales con propiedades específicas, como una mayor resistencia mecánica o biodegradabilidad .
- 1,2-Ethanediol es un componente en soluciones electrolíticas utilizadas en baterías y supercondensadores. Su capacidad para disolver sales y estabilizar iones contribuye a dispositivos de almacenamiento de energía eficientes .
- Los químicos emplean este compuesto como un solvente o un medio de reacción en la síntesis orgánica. Su polaridad y compatibilidad con varios grupos funcionales lo hacen versátil para diversas transformaciones químicas .
- Los investigadores investigan la conductividad térmica de 1,2-Ethanediol y compuestos relacionados. Comprender sus propiedades de transferencia de calor es crucial para diseñar intercambiadores de calor y sistemas de gestión térmica eficientes .
Fluidos de Transferencia de Calor
Intermediarios Farmacéuticos
Química de Polímeros
Soluciones Electrolíticas
Solvente y Medio de Reacción
Estudios de Conductividad Térmica
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-bromophenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXKBVBXFGXMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2502173.png)
![1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea](/img/structure/B2502174.png)
![2-Phenyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}butanamide](/img/structure/B2502175.png)


![2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2502180.png)
![N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2502181.png)


![N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502187.png)
